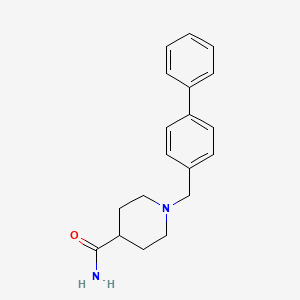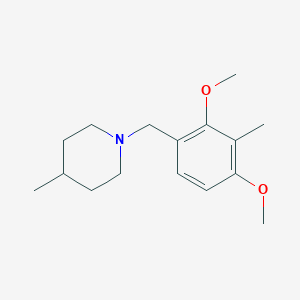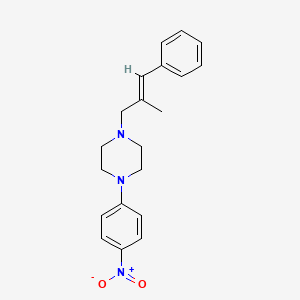![molecular formula C17H18BrClN2O B3851899 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851899.png)
4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol
Overview
Description
4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol, also known as BCPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCPM is a member of the phenol family and is a derivative of the antipsychotic drug, clozapine.
Mechanism of Action
The exact mechanism of action of 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act as an antagonist at various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has also been shown to modulate the activity of various ion channels, including the NMDA receptor, which plays a critical role in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has been shown to have a variety of biochemical and physiological effects in animal models. 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. Additionally, 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its high purity and high yield synthesis method, making it a viable candidate for further research. However, 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has several limitations, including its potential toxicity and limited solubility in water, which can make it challenging to administer in animal models.
Future Directions
There are several future directions for the study of 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol, including its potential use as a novel drug candidate for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol and its effects on various neurotransmitter systems. Finally, the development of new synthesis methods and modifications to the chemical structure of 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol could lead to the development of more potent and selective drug candidates.
Scientific Research Applications
4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has been studied for its potential therapeutic applications in various medical conditions, including schizophrenia, bipolar disorder, and depression. 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models, indicating its potential as a novel drug candidate for these disorders. Additionally, 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies, which could aid in the diagnosis and treatment of various neurological disorders.
properties
IUPAC Name |
4-bromo-2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O/c18-14-4-5-17(22)13(10-14)12-20-6-8-21(9-7-20)16-3-1-2-15(19)11-16/h1-5,10-11,22H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFNFIHGFNPKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinecarbaldehyde](/img/structure/B3851816.png)

![2-[benzyl(3-pyridinylmethyl)amino]ethanol](/img/structure/B3851828.png)

![N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide](/img/structure/B3851833.png)
![6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3851848.png)
![1,1'-[(cyclohexylmethyl)imino]di(2-propanol)](/img/structure/B3851853.png)

![4-(4-bromophenyl)-1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinol](/img/structure/B3851877.png)
![1,5-dimethyl-2-phenyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3851890.png)
![N-ethyl-N-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-methyl-2-propen-1-amine](/img/structure/B3851891.png)


